Cymal-4

描述

GNE 9278 是一种 N-甲基-D-天冬氨酸受体 (NMDA 受体) 的正向变构调节剂。NMDA 受体是参与学习、记忆和突触可塑性的离子型谷氨酸受体。 这些受体的功能障碍与各种神经疾病有关,例如癫痫、发育迟缓和缺血性中风 .

化学反应分析

GNE 9278 会经历各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。这些反应形成的主要产物取决于所用条件和试剂。 例如,GNE 9278 的氧化会导致亚砜或砜的形成,而还原会导致胺或醇的形成 .

科学研究应用

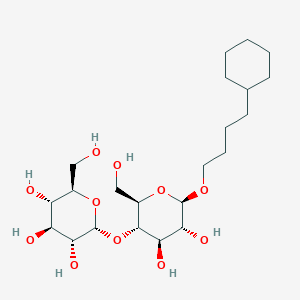

Cymal-4, also known as 4-Cyclohexyl-1-Butyl-β-D-Maltoside, is a non-ionic surfactant that has garnered attention for its applications in various scientific research fields, particularly in biochemistry and structural biology. This article explores the diverse applications of this compound, supported by case studies and comparative data.

Membrane Protein Purification

This compound is widely used for the isolation and purification of membrane proteins. Its effectiveness in solubilizing these proteins makes it a preferred choice over other surfactants like Dodecyl β-D-maltoside (DDM) and Triton X-100, which may be less selective or more toxic .

Case Study: Membrane Protein Extraction

In a study examining various detergents for membrane protein extraction, this compound demonstrated superior performance in maintaining protein activity and stability during purification processes. The study highlighted that this compound could effectively solubilize membrane proteins at concentrations below their critical micelle concentration (CMC), thus minimizing protein aggregation .

Structural Biology

This compound is increasingly utilized in structural biology, particularly in cryo-electron microscopy (cryo-EM) studies. Its ability to extract membrane proteins while preserving their native conformation is essential for high-resolution imaging.

Comparative Analysis of Detergents for Cryo-EM

A comparative study assessed the efficacy of various detergents, including this compound, in preparing samples for cryo-EM. Results indicated that this compound not only solubilized proteins effectively but also reduced the preferred orientation problem often encountered in cryo-EM sample preparation .

Biophysical Studies

This compound plays a significant role in biophysical studies investigating protein interactions and dynamics. Its use allows researchers to explore the kinetics of membrane protein-detergent interactions, providing insights into protein behavior under different conditions.

Kinetic Studies

Research has shown that the kinetics of membrane protein interactions with this compound micelles vary significantly with detergent concentration and pH levels. For instance, experiments revealed that at lower concentrations (1 mM), the desolvation rates were markedly slower compared to higher concentrations (4 mM), indicating a concentration-dependent behavior that is crucial for understanding protein dynamics .

Comparative Data Table

| Detergent | Type | Unique Features | Applications |

|---|---|---|---|

| This compound | Non-Ionic Surfactant | Effective for membrane protein solubilization | Biochemical assays, cryo-EM |

| Octyl β-D-glucoside | Non-Ionic Surfactant | Commonly used but less effective than this compound | General protein extraction |

| Dodecyl β-D-maltoside | Non-Ionic Surfactant | Higher hydrophobicity; less biocompatible than this compound | Membrane protein studies |

| Triton X-100 | Non-Ionic Surfactant | More toxic; less selective for membrane proteins | General laboratory use |

作用机制

GNE 9278 通过与 NMDA 受体的跨膜域结合来发挥作用。这种结合在存在饱和浓度的谷氨酸和甘氨酸的情况下会增加受体电流。GNE 9278 增强含有 GluN2A、GluN2B、GluN2C 和 GluN2D 亚基的 NMDA 受体。 该化合物减缓受体失活并增强谷氨酸和甘氨酸的效力 .

相似化合物的比较

GNE 9278 在 NMDA 受体的正向变构调节剂中是独特的,因为它具有很高的选择性和效力。 类似的化合物包括其他正向变构调节剂,如 GNE-0723 和 GNE-0831,它们也靶向 NMDA 受体,但可能具有不同的选择性特征和效力 . GNE 9278 增强 NMDA 受体的多个亚基的能力使其成为研究和潜在治疗应用的宝贵工具。

生物活性

Cymal-4, a member of the Cymal series of detergents, is recognized for its significant role in the solubilization and stabilization of membrane proteins. This article delves into the biological activity of this compound, highlighting its properties, mechanisms of action, and applications in various research contexts.

Overview of this compound

This compound (4-cyclohexyl-1-butyl-β-D-maltoside) is a zwitterionic detergent that has garnered attention for its efficacy in extracting membrane proteins while maintaining their functional integrity. Its unique structure allows it to interact favorably with various membrane proteins, making it a valuable tool in biochemical and structural biology.

This compound operates through several mechanisms that enhance its biological activity:

- Detergent Properties :

- Protein Interaction :

Case Studies and Experimental Data

Several studies have investigated the effectiveness of this compound in different biological contexts. Below are key findings summarized from recent research:

Biological Applications

This compound has been employed in various applications within biological research:

- Structural Biology :

-

Biochemical Assays :

- Effective in assays aimed at studying protein-protein interactions and enzyme activities, where maintaining protein functionality is crucial.

-

Drug Discovery :

- Plays a role in the pharmaceutical industry for screening potential drug targets that are membrane-bound, facilitating the identification of new therapeutic compounds.

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(4-cyclohexylbutoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40O11/c23-10-13-15(25)16(26)18(28)22(31-13)33-20-14(11-24)32-21(19(29)17(20)27)30-9-5-4-8-12-6-2-1-3-7-12/h12-29H,1-11H2/t13-,14-,15-,16+,17-,18-,19-,20-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNQXDHDSXBSFV-WXFJLFHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470113 | |

| Record name | 4-Cyclohexylbutyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181135-57-9 | |

| Record name | 4-Cyclohexylbutyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of CYMAL-4 in membrane protein research, and how does its structure impact its function?

A1: this compound, or 4-cyclohexyl-1-butyl-β-D-maltoside, is a non-ionic detergent commonly used to solubilize and purify membrane proteins. [, ] It acts as a surfactant, effectively extracting membrane proteins from their native lipid environment while maintaining their structural and functional integrity. [] The structure of this compound features a hydrophilic maltoside head group that interacts with water molecules and a hydrophobic cyclohexyl-butyl tail that associates with the hydrophobic regions of membrane proteins. [, ] This amphiphilic nature allows this compound to form micelles around membrane proteins, effectively replacing the lipid bilayer and keeping them soluble in aqueous solutions.

Q2: How do researchers optimize the use of this compound for membrane protein studies?

A2: Researchers often need to optimize the concentration of this compound to achieve maximum enantioseparation during membrane protein analysis. [] For example, studies have shown that increasing the length of the hydrophobic tail in related CYMAL surfactants (like CYMAL-5 and CYMAL-6) shifts the optimal concentration for enantioresolution to lower values. [] This suggests that the balance between hydrophilic and hydrophobic interactions is crucial for efficient separation. Moreover, researchers have explored using mixtures of different CYMAL surfactants to broaden the optimal concentration range for enantioseparation. [] For instance, combining CYMAL-6 with CYMAL-1 or CYMAL-2 has proven effective in extending the concentration range for achieving maximum enantioresolution. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。